molecular formula C16H17NO3 B177200 N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide CAS No. 103150-32-9

N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide

Cat. No. B177200
CAS RN: 103150-32-9
M. Wt: 271.31 g/mol
InChI Key: OCRUDDLKDFDNGT-GJZGRUSLSA-N
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Description

“N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide” is a chemical compound with the linear formula C16H17NO3 . It has a CAS number of 103150-32-9 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide” are not fully available in the search results. The compound has a linear formula of C16H17NO3 and a molecular weight of 271.319 .

Scientific Research Applications

Synthesis and Characterization

  • N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide derivatives have been synthesized and characterized for various biological applications. These compounds, including N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, show potential in drug chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Biological Evaluation

  • Benzamide derivatives, including those similar to N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide, have been evaluated for various biological activities. For instance, compounds from Limonia acidissima have been found to inhibit nitric oxide production in microglia cells (Kim et al., 2009).

Antimicrobial and Antioxidant Activities

  • Novel benzamide derivatives, including structures related to N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide, have shown significant antimicrobial and antioxidant activities. These compounds have been synthesized and tested against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Yang et al., 2015).

Application in Material Science

  • The compound has also found applications in material science. For example, its derivatives have been used in the synthesis of aromatic amide and carboxyl functionalized polymers, demonstrating its versatility in different scientific domains (Summers & Quirk, 1998).

properties

IUPAC Name

N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-11-14(19)15(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRUDDLKDFDNGT-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](CO)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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